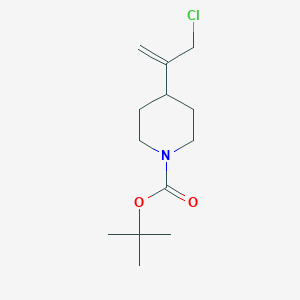

tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC20370802

Molecular Formula: C13H22ClNO2

Molecular Weight: 259.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H22ClNO2 |

|---|---|

| Molecular Weight | 259.77 g/mol |

| IUPAC Name | tert-butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H22ClNO2/c1-10(9-14)11-5-7-15(8-6-11)12(16)17-13(2,3)4/h11H,1,5-9H2,2-4H3 |

| Standard InChI Key | JFGATVSZBOIARE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=C)CCl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate features a piperidine ring substituted at the 4-position with a 3-chloropropenyl group () and at the 1-position with a Boc-protecting group (). The chlorine atom on the propenyl moiety enhances electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions . The Boc group confers stability to the amine functionality, making the compound suitable for multi-step synthetic routes .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2229483-51-4 | |

| Molecular Formula | ||

| Molecular Weight | 273.80 g/mol | |

| Density | Not reported | |

| Boiling Point | Not reported |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure of this compound. In the synthesis of oxindole derivatives, intermediates derived from tert-butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate exhibit distinct NMR signals, such as a singlet for the Boc tert-butyl group at δ 1.39 ppm and multiplet signals for the piperidine protons between δ 1.11–2.49 ppm . The NMR spectrum shows carbonyl resonances near δ 154.5 ppm (Boc) and δ 180.3 ppm (oxindole ketone) . HRMS analysis of derivatives yields precise mass-to-charge ratios, such as for a representative oxindole product .

Synthesis and Reaction Mechanisms

Copper-Catalyzed Radical Cascade Reactions

A landmark application of this compound is its participation in visible-light-driven copper-catalyzed reactions. In a reported procedure, tert-butyl 4-iodopiperidine-1-carboxylate undergoes radical addition/cyclization with N-arylacrylamides in the presence of Cu(OTf), a bisoxazoline ligand (L1), and 1,1,3,3-tetramethylguanidine (TMG) under 410 nm LED irradiation . The reaction proceeds via a radical mechanism:

-

Photoexcitation: Cu(II) absorbs light, generating a Cu(I) species that abstracts iodine from the alkyl iodide.

-

Radical Formation: The resultant alkyl radical adds to the acrylamide double bond.

-

Cyclization: Intramolecular radical cyclization forms the oxindole core.

-

Rearomatization: Oxidation and proton transfer yield the final product .

Table 2: Optimized Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Cu(OTf) (5 mol%) | |

| Ligand | L1 (5 mol%) | |

| Base | TMG (1.8 equiv) | |

| Solvent | THF | |

| Temperature | 25°C | |

| Irradiation | 410 nm LEDs (50 W × 2) | |

| Reaction Time | 24 hours | |

| Yield | Up to 92% |

Scale-Up and Purification

The synthesis scales efficiently to 6 mmol, producing 1.72 g (80% yield) of the oxindole product after column chromatography . Key purification challenges include separating unreacted starting materials and byproducts, addressed using silica gel chromatography with ethyl acetate/hexane gradients .

Applications in Medicinal Chemistry

Oxindole Derivatives as Bioactive Molecules

Oxindoles synthesized from tert-butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate exhibit structural motifs common in kinase inhibitors and anticancer agents. For example, compound 3 (Table 3) demonstrates a planar oxindole core capable of intercalating DNA or binding ATP pockets . Substitutions on the aryl ring (e.g., chloro, methyl) modulate solubility and target affinity .

Table 3: Representative Oxindole Derivatives

| Compound | R-Substituent | Yield (%) | (Observed) | Biological Relevance |

|---|---|---|---|---|

| 3 | H | 88 | 406.2099 | Antiproliferative activity |

| 5 | 5-Cl | 85 | 439.2198 | Enhanced cytotoxicity |

| 7 | 5-Me | 87 | 420.2256 | Improved metabolic stability |

Comparison with Related Piperidine Derivatives

While tert-butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate is tailored for radical chemistry, analogs like tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate (PubChem CID: 11150691) and tert-butyl 3-(4-chloropyrimidin-2-yl)piperidine-1-carboxylate (PubChem CID: 162343378) exhibit distinct reactivities due to their heteroaromatic substituents . These compounds are employed in Suzuki couplings and nucleophilic substitutions, contrasting with the radical-based applications of the target compound .

Future Directions and Research Opportunities

Expanding Synthetic Utility

Future studies could explore:

-

Enantioselective Variants: Developing chiral ligands for asymmetric radical cyclizations.

-

Diverse Electrophiles: Testing reactions with sulfonamides or ureas instead of acrylamides.

-

Continuous-Flow Systems: Improving scalability using photochemical flow reactors.

Biological Evaluation

The oxindole derivatives warrant screening against cancer cell lines and kinase panels. Structure-activity relationship (SAR) studies could optimize potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume